molecular formula C14H15NO4 B1610628 2-(2-(2-Methyl-1,3-dioxolan-2-yl)ethyl)isoindoline-1,3-dione CAS No. 84764-41-0

2-(2-(2-Methyl-1,3-dioxolan-2-yl)ethyl)isoindoline-1,3-dione

Cat. No. B1610628
CAS RN: 84764-41-0
M. Wt: 261.27 g/mol
InChI Key: SSOLGKXKNLNMAT-UHFFFAOYSA-N
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Description

2-(2-(2-Methyl-1,3-dioxolan-2-yl)ethyl)isoindoline-1,3-dione, commonly known as 2-MEI, is an organic compound that has been used in a variety of scientific research applications. It is an important intermediate in the synthesis of several compounds, and it has been studied for its potential as a drug target. 2-MEI has a wide range of biochemical and physiological effects, and it has been used in laboratory experiments to study various biological processes.

Scientific Research Applications

Structural Analysis and Characterization

  • The structural characterization of isoindoline-1,3-dione derivatives, including those similar to 2-(2-(2-Methyl-1,3-dioxolan-2-yl)ethyl)isoindoline-1,3-dione, has been achieved through advanced techniques such as 1D and 2D NMR spectroscopy. These methods provide detailed insights into the molecular structure and intermolecular interactions of these compounds (Dioukhane et al., 2021).

Biological Activity and Therapeutic Potential

  • Dioxoisoindolines, which include variants of the mentioned compound, have been identified as part of pharmacophore groups in drugs with diverse biological activities. Specifically, certain phthalimide derivatives (related to isoindoline-1,3-diones) have shown potential as inhibitors of AChE, an enzyme linked to Alzheimer’s disease, indicating a possible therapeutic application in neurodegenerative disorders (Andrade-Jorge et al., 2018).

Crystallography and Molecular Structure

  • The analysis of crystal structures and molecular geometry of isoindoline-1,3-dione derivatives contributes significantly to the understanding of their chemical properties and potential applications. Studies involving X-ray crystallography and computational methods like density functional theory (DFT) help in elucidating these aspects (Abdellaoui et al., 2019).

Antioxidant and Enzyme Inhibitory Activity

  • Research into isoindoline-1,3-dione derivatives has also highlighted their potential as antioxidants and enzyme inhibitors. This includes their ability to inhibit tyrosinase, an enzyme involved in melanin synthesis, which could have implications for cosmetic and therapeutic applications (Then et al., 2018).

Materials Science and Corrosion Inhibition

  • Isoindoline-1,3-dione derivatives have been explored for their use in materials science, particularly in the context of corrosion inhibition. This involves assessing their effectiveness in protecting metals like steel from corrosive environments, which is crucial for industrial applications (Aouine et al., 2011).

properties

IUPAC Name

2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-14(18-8-9-19-14)6-7-15-12(16)10-4-2-3-5-11(10)13(15)17/h2-5H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSOLGKXKNLNMAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCO1)CCN2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30516725
Record name 2-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30516725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(2-Methyl-1,3-dioxolan-2-yl)ethyl)isoindoline-1,3-dione

CAS RN

84764-41-0
Record name 2-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30516725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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